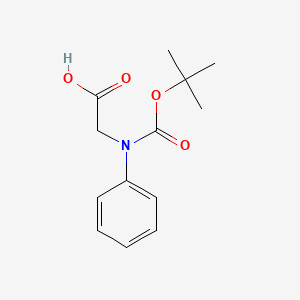

N-BOC-N-PHENYLGLYCINE

Description

The exact mass of the compound N-(tert-Butoxycarbonyl)-N-phenylglycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(9-11(15)16)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAPYAZGXJCKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619837 | |

| Record name | N-(tert-Butoxycarbonyl)-N-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150806-61-4 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-phenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150806-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-N-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl](phenyl)amino}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Navigating the Nomenclature and Significance of a Versatile Building Block

An In-depth Technical Guide to the Chemical Properties and Applications of N-Boc-Phenylglycine

In the landscape of synthetic chemistry and drug discovery, precision in molecular architecture is paramount. N-Boc-phenylglycine stands out as a crucial non-proteinogenic amino acid, valued for its unique structural and chemical properties. However, it is essential to first clarify a point of potential nomenclature ambiguity. The term "N-Boc-N-phenylglycine" chemically denotes a glycine molecule where both a tert-butoxycarbonyl (Boc) group and a phenyl group are attached to the same nitrogen atom ([(tert-butoxycarbonyl)anilino]acetic acid, CAS No. 150806-61-4).

While a valid chemical entity, the far more prevalent and functionally significant compound in medicinal chemistry and peptide synthesis is N-Boc-(Cα-phenyl)glycine , where the phenyl group is attached to the alpha-carbon of the glycine backbone (2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid). This guide will focus on the latter, available as a racemic mixture (DL) or as distinct enantiomers (D and L), as its applications are more aligned with the interests of researchers and drug development professionals.

The presence of a phenyl group directly on the α-carbon introduces significant steric influence and restricts the conformational freedom of the side chain, a stark contrast to proteinogenic aromatic amino acids like phenylalanine[1]. This feature, combined with the versatile and reliable Boc protecting group, makes N-Boc-phenylglycine an indispensable tool for constructing complex peptides, developing stereospecific therapeutics, and probing biological systems.[2] This document provides a comprehensive overview of its properties, synthesis, reactivity, and core applications.

Part 1: Core Physicochemical and Spectroscopic Properties

N-Boc-phenylglycine is typically a white to off-white solid, sparingly soluble in water but readily soluble in common organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and ethanol.[2] The key physical and chemical identifiers are summarized below for the D, L, and N,N-substituted isomers.

| Property | N-Boc-D-phenylglycine | N-Boc-L-phenylglycine | This compound |

| Appearance | White Powder/Solid[3] | White to Off-white Solid[2] | White to Yellow Solid |

| CAS Number | 33125-05-2[3][4] | 2900-27-8 | 150806-61-4 |

| Molecular Formula | C₁₃H₁₇NO₄[3][4] | C₁₃H₁₇NO₄ | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol [4] | 251.28 g/mol | 251.28 g/mol |

| Melting Point | 88.0-95.0 °C[3] | 88-91 °C | Not specified |

| Boiling Point | 407.2 °C (Predicted)[4] | 407.2 °C (Predicted) | Not specified |

| Optical Rotation | -142.9 ± 0.1° (c=1 in ethanol)[3] | [α]20/D +144±2°, c=1% in ethanol | Not applicable |

| IUPAC Name | 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid[3] | (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylacetic acid | [(tert-butoxycarbonyl)anilino]acetic acid |

Part 2: Synthesis, Reactivity, and Stereochemical Considerations

The utility of N-Boc-phenylglycine is rooted in its predictable synthesis and reactivity, revolving around the robust yet selectively cleavable Boc protecting group.

Synthesis via Boc Protection

The most common synthesis route involves the N-terminal protection of phenylglycine using di-tert-butyl dicarbonate ((Boc)₂O). The causality behind this choice is the clean reaction profile and the mild conditions required, which preserve the stereochemical integrity of the chiral center.

This protocol outlines a general procedure for the Boc protection of DL-phenylglycine.[2]

-

Dissolution: Dissolve DL-phenylglycine in a 1:1 mixture of dioxane and 1M NaOH solution. Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the cooled solution while maintaining vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight. The basic conditions facilitate the nucleophilic attack of the amino group on the Boc anhydride.

-

Workup (1): Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Workup (2): Wash the remaining aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. This protonates the carboxylate, rendering the product insoluble in the aqueous phase.

-

Extraction: Extract the product into ethyl acetate (using 3x volumes).

-

Drying and Isolation: Combine the organic extracts, wash with brine to remove residual water and salts, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solution under reduced pressure to yield the final product, Boc-DL-phenylglycine.[2]

Core Reactivity: The Dichotomy of the Boc Group

The Boc group's stability under basic and neutral conditions makes it an ideal orthogonal protecting group in multi-step syntheses.[2] Its primary mode of reactivity is its cleavage under acidic conditions.

The deprotection mechanism is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbamic acid, and CO₂. Trifluoroacetic acid (TFA) is commonly used for this purpose.[5]

Caption: Incorporation of N-Boc-phenylglycine in Boc-SPPS.

Chiral Derivatizing Agent for NMR Spectroscopy

Enantiomerically pure N-Boc-D-phenylglycine is a superior reagent for determining the absolute configuration of chiral primary amines via ¹H NMR spectroscopy. [3]Amide formation between the chiral amine and both (R)- and (S)-Boc-phenylglycine yields a pair of diastereomers. The differing spatial arrangements cause distinct chemical shift differences (Δδᴿ’ˢ) for the protons near the chiral center of the amine. A simplified model allows for the unambiguous assignment of the absolute configuration based on the sign of these differences, often providing better resolution than traditional Mosher's acid analysis. [6]

Scaffold in Medicinal Chemistry

The rigid structure of the phenylglycine core is a valuable design element in small molecule drug discovery. It serves as a scaffold to orient functional groups in precise three-dimensional space for optimal interaction with biological targets. Phenylglycine derivatives have been successfully investigated as antagonists of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological disorders. [2]

Part 4: Safety and Handling

N-Boc-phenylglycine is classified as a hazardous chemical and requires appropriate handling to minimize risk. It is known to cause skin and eye irritation and may cause respiratory irritation if inhaled. [7][8]

| Hazard Category | Precautionary Measures |

|---|---|

| Eye Contact | Causes serious eye irritation. [7][8]Wear chemical safety goggles (compliant with EN166 or OSHA 29 CFR 1910.133). [7][9] |

| Skin Contact | Causes skin irritation. [7][8]Wear appropriate protective gloves and clothing to prevent exposure. [9] |

| Inhalation | May cause respiratory tract irritation. [7][8]Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection. [7] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep containers tightly closed. [8][9] |

| Fire Hazard | Emits toxic fumes (Carbon monoxide, Carbon dioxide, Nitrogen oxides) under fire conditions. [7][9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. [8]|

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

N-Boc-phenylglycine, in its racemic and enantiomerically pure forms, is a high-value chemical tool for researchers in organic synthesis and drug development. Its utility stems from the reliable chemistry of the Boc protecting group, coupled with the unique steric and conformational properties imparted by the α-phenyl substituent. From building complex peptides to assigning absolute stereochemistry and serving as a core scaffold for novel therapeutics, its applications are both broad and impactful. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the laboratory.

References

-

ChemBK. (2024, April 9). N-Boc-L-phenylglycine. Retrieved from [Link]

-

Globe Chemie. (n.d.). Material Safety Data Sheet for N-Boc-Phe-OH. Retrieved from [Link]

-

Lázaro, E., et al. (2008). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

-

Medina, E., et al. (1997). ENANTIOSELECTIVE SYNTHESIS OF N-BOC-1-NAPHTHYLGLYCINE. Tetrahedron: Asymmetry. Retrieved from [Link]

-

Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Retrieved from [Link]

-

Wieczorek, E., et al. (2023). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chemical Neuroscience. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N-Phenylglycine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66025, N-Phenylglycine. Retrieved from [Link]

Sources

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. N-Boc-D-phenylglycine, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. N-Boc-D-phenylglycine | 33125-05-2 | FB39266 | Biosynth [biosynth.com]

- 5. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

N-BOC-N-PHENYLGLYCINE molecular weight and formula

An In-Depth Technical Guide to N-Boc-Phenylglycine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of N-tert-butyloxycarbonyl-phenylglycine (N-Boc-phenylglycine), a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis methodologies, and its significant applications, with a focus on its role in peptide synthesis and medicinal chemistry.

Introduction to N-Boc-Phenylglycine

N-Boc-phenylglycine is a non-proteinogenic, or unnatural, amino acid that has gained considerable attention in the fields of medicinal chemistry and peptide synthesis.[1] Its structure, which features a phenyl group directly attached to the α-carbon, provides unique characteristics to peptides and small molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, making it a versatile component in organic synthesis.[1] This guide will primarily focus on the common isomers used in research: N-Boc-L-phenylglycine, N-Boc-D-phenylglycine, and the racemic mixture N-Boc-DL-phenylglycine. It is important to distinguish these from the isomer N-Boc-N-phenylglycine, where both the Boc and phenyl groups are attached to the nitrogen atom of glycine.

Molecular Formula and Molecular Weight

The fundamental chemical identity of N-Boc-phenylglycine is defined by its molecular formula and weight. These parameters are consistent across its common stereoisomers (D, L, and DL forms).

Physicochemical and Spectroscopic Properties

The physical and chemical properties of N-Boc-phenylglycine are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point (L-form) | 88-91 °C | [1] |

| Melting Point (D-form) | 88.0-95.0 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like DMF and DCM. | [1][5] |

| Optical Rotation (L-form) | [α]20/D +144±2°, c = 1% in ethanol | |

| Optical Rotation (D-form) | -142.9 ± 0.1° (C=1 in ethanol) | [3] |

Synthesis and Purification

The synthesis of N-Boc-phenylglycine typically involves two key stages: the synthesis of the phenylglycine backbone and the subsequent protection of the amino group with a Boc moiety.

One common method for synthesizing the racemic DL-phenylglycine is the Strecker synthesis, which starts from benzaldehyde, sodium cyanide, and ammonium chloride, followed by hydrolysis.[1] An alternative reported method is a one-step synthesis from DL-mandelic acid, which can yield DL-phenylglycine in 85-90%.[1]

General Protocol for Boc Protection of DL-Phenylglycine

The following is a generalized procedure for the N-terminal protection of DL-phenylglycine with a Boc group:

-

Dissolve DL-phenylglycine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for instance, sodium hydroxide, to the solution to deprotonate the amino group.

-

Introduce Di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Allow the reaction to proceed, typically by stirring overnight at room temperature.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Wash the remaining aqueous layer with a solvent like ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify it to a pH of 2-3 using an acid such as 1M HCl.

-

Extract the desired N-Boc-DL-phenylglycine product with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous salt like Na₂SO₄.

-

Finally, filter the solution and concentrate it under reduced pressure to obtain the purified product.[1]

Caption: General workflow for the Boc protection of DL-phenylglycine.

Applications in Research and Drug Development

N-Boc-phenylglycine and its derivatives are invaluable in several areas of pharmaceutical research and development.

Solid-Phase Peptide Synthesis (SPPS)

N-Boc-phenylglycine is a key building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino function, which is cleaved at each cycle of peptide chain elongation using a moderately strong acid like trifluoroacetic acid (TFA).[1] The incorporation of the bulky phenylglycine residue can significantly influence the conformation and biological activity of the resulting peptide.[6]

Caption: A simplified cycle of Boc-based solid-phase peptide synthesis.

Chiral Resolution and Asymmetric Synthesis

Since N-Boc-DL-phenylglycine is a racemic mixture, its resolution into the individual D and L enantiomers is often required for stereospecific applications in drug design.[1] Methods for this chiral resolution include preferential crystallization and enzymatic resolution.[1] The enantiopure forms are valuable starting materials for the asymmetric synthesis of complex chiral molecules.[6] Furthermore, N-Boc-D-phenylglycine is a notable reagent for determining the absolute configuration of chiral primary amines using 1H NMR spectroscopy, often providing superior results compared to traditional reagents like Mosher's acid.[3][7]

Development of Bioactive Molecules

The incorporation of phenylglycine and its derivatives into small molecules and peptides is a strategy to enhance biological activity, metabolic stability, and receptor affinity.[1] For instance, phenylglycine derivatives have been explored as antagonists of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological processes.[1] Additionally, these derivatives are crucial components in the total synthesis of complex natural products, such as the antibiotic vancomycin and its analogues.[6]

Safety and Handling

N-Boc-phenylglycine is considered a hazardous chemical and requires careful handling in a laboratory setting.

-

Hazards: It can cause skin irritation and serious eye irritation.[8][9] It may also cause respiratory irritation.[8][9]

-

Precautions: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated area or fume hood and using appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.[8][10] Avoid inhalation of dust and direct contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Conclusion

N-Boc-phenylglycine is a versatile and indispensable non-proteinogenic amino acid in the realms of peptide chemistry and drug discovery. Its unique structural characteristics, coupled with the utility of the Boc protecting group, make it a fundamental building block for constructing complex peptides and other biologically active molecules. The ability to separate the racemic mixture into its distinct enantiomers further broadens its applicability in the creation of stereospecific therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage this compound in their work.

References

-

Advent Chembio. N-Boc-L-phenylglycine, 99%. [Link]

-

Globe Chemie. Material Safety Data Sheet for N-Boc-Phe-OH. [Link]

- Medina, E., et al. (1997). ENANTIOSELECTIVE SYNTHESIS OF N-BOC-1-NAPHTHYLGLYCINE. Tetrahedron-asymmetry, 8, 1581-1586.

-

A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

-

Wikipedia. N-Phenylglycine. [Link]

-

The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. [Link]

-

Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. ACS Publications. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. | Advent [adventchembio.com]

- 3. N-Boc-D-phenylglycine, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. N-Boc-DL-phenylglycine, 98% | Fisher Scientific [fishersci.ca]

- 5. N-Boc-D-phenylglycine | 33125-05-2 | FB39266 | Biosynth [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

The Solubility of N-BOC-DL-Phenylglycine in Organic Solvents: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-DL-phenylglycine (N-BOC-DL-phenylglycine), a critical building block in contemporary peptide synthesis and drug discovery. The unique structural attributes of N-BOC-DL-phenylglycine, particularly the lipophilic BOC protecting group, significantly influence its solubility profile, dictating solvent selection for synthesis, purification, and various applications. This document offers a detailed exploration of its qualitative solubility in a range of common organic solvents, the underlying physicochemical principles governing its dissolution, and a robust experimental protocol for the precise quantitative determination of its solubility. This guide is intended to be an essential resource for researchers, chemists, and pharmaceutical scientists, enabling them to make informed decisions on solvent systems to optimize their experimental outcomes.

Introduction: The Pivotal Role of N-BOC-DL-Phenylglycine in Synthetic Chemistry

N-BOC-DL-phenylglycine is a non-proteinogenic amino acid that has become indispensable in the fields of medicinal chemistry and peptide science.[1] Its structure, featuring a phenyl group directly attached to the α-carbon, offers unique conformational constraints and opportunities for designing novel peptides and peptidomimetics with enhanced biological activity and stability. The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone of its utility, rendering the amino group unreactive during peptide coupling reactions while concurrently enhancing its solubility in organic solvents, a crucial property for its application in both solid-phase and solution-phase synthesis.[1][2] The strategic use of N-BOC-DL-phenylglycine has been instrumental in the synthesis of complex natural products and their analogues, including the glycopeptide antibiotic vancomycin.[2]

The choice of solvent is a critical parameter in any chemical process involving N-BOC-DL-phenylglycine. A suitable solvent must not only dissolve the protected amino acid to a sufficient concentration but also be compatible with the reaction conditions and downstream processing. Understanding the solubility profile of N-BOC-DL-phenylglycine is therefore not merely a matter of practicality but a fundamental aspect of rational process design and optimization.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. In the case of N-BOC-DL-phenylglycine, its molecular structure dictates its solubility behavior.

-

The BOC Group: The bulky and nonpolar tert-butoxycarbonyl group is the primary driver of its solubility in organic solvents.[1] This lipophilic moiety effectively shields the polar amino group, reducing its ability to form strong hydrogen bonds with polar solvents like water and promoting favorable van der Waals interactions with nonpolar organic solvents.

-

The Phenyl Ring: The phenyl group is another significant nonpolar feature that contributes to its affinity for aromatic and other nonpolar organic solvents.

-

The Carboxylic Acid: The carboxylic acid group is a polar, hydrogen-bond-donating and -accepting group. While it can interact with polar solvents, its influence is somewhat mitigated by the presence of the large nonpolar moieties.

This combination of a polar carboxylic acid and significant nonpolar functionalities results in a molecule with a nuanced solubility profile, generally favoring polar aprotic and some less polar organic solvents over highly polar or nonpolar extremes.

Qualitative Solubility Profile of N-BOC-DL-Phenylglycine

| Solvent Class | Solvent | Abbreviation | Polarity Index | Expected Solubility | Rationale and Field Insights |

| Polar Aprotic | Dimethylformamide | DMF | 6.4 | Soluble | A common solvent for peptide synthesis, DMF's high polarity and hydrogen bond accepting character effectively solvates the carboxylic acid group, while its organic nature accommodates the nonpolar regions of the molecule.[1][2] |

| Dichloromethane | DCM | 3.1 | Soluble | DCM is a versatile solvent that can dissolve a wide range of organic compounds. Its moderate polarity is well-suited to the mixed polar/nonpolar character of N-BOC-DL-phenylglycine.[1] | |

| Tetrahydrofuran | THF | 4.0 | Soluble | THF's ether oxygen can act as a hydrogen bond acceptor, aiding in the dissolution of the carboxylic acid group. | |

| Acetone | 5.1 | Moderately Soluble | While polar, acetone is less effective at solvating the carboxylic acid group compared to DMF, which may result in lower solubility. | ||

| Polar Protic | Methanol | MeOH | 5.1 | Sparingly Soluble | The hydroxyl group of methanol can compete for hydrogen bonding with the carboxylic acid, and the overall polarity may not be optimal for the large nonpolar part of the molecule. |

| Ethanol | EtOH | 4.3 | Sparingly Soluble | Similar to methanol, but its slightly lower polarity might offer marginally better solubility. | |

| Nonpolar | Ethyl Acetate | EtOAc | 4.4 | Sparingly Soluble | The ester group provides some polarity, but the overall nonpolar character may not be sufficient to fully dissolve the compound. Often used as an extraction solvent after synthesis.[1] |

| Toluene | 2.4 | Insoluble | The low polarity of toluene is insufficient to overcome the crystal lattice energy of the solid N-BOC-DL-phenylglycine. | ||

| Hexane | 0.1 | Insoluble | A highly nonpolar solvent with very weak intermolecular forces that cannot effectively solvate the polar carboxylic acid group. | ||

| Aqueous | Water | 10.2 | Insoluble | The large nonpolar surface area of the BOC and phenyl groups leads to a hydrophobic effect, making it insoluble in water.[1] |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the scarcity of publicly available quantitative data, a reliable experimental protocol is essential for researchers to determine the solubility of N-BOC-DL-phenylglycine in their specific solvent systems. The following is a detailed, step-by-step methodology based on the widely accepted shake-flask method.

Principle

The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Materials and Equipment

-

N-BOC-DL-phenylglycine (high purity)

-

Organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of N-BOC-DL-phenylglycine into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be 50-100 mg.

-

Add a precise volume of the desired organic solvent to each vial (e.g., 2 mL).

-

Prepare at least three replicate samples for each solvent and temperature to be tested.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples at a constant speed (e.g., 150-200 rpm) for a predetermined time to ensure equilibrium is reached. A typical duration is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) and analyzing the concentration until it plateaus.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for a short period.

-

To separate the saturated solution from the solid, two methods can be employed:

-

Centrifugation: Centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This method is effective at removing fine particulates. Ensure the filter material is compatible with the solvent to avoid leaching of contaminants.

-

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is often suitable for N-BOC-protected amino acids. Detection can be performed using a UV detector at a wavelength where N-BOC-DL-phenylglycine has strong absorbance (e.g., around 220 nm).

-

Prepare a calibration curve using standard solutions of N-BOC-DL-phenylglycine of known concentrations.

-

Calculate the concentration of N-BOC-DL-phenylglycine in the original saturated solution based on the dilution factor and the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Report the temperature at which the solubility was determined.

-

Calculate the mean and standard deviation for the replicate samples.

-

Diagram of the Experimental Workflow

Caption: Workflow for the experimental determination of N-BOC-DL-phenylglycine solubility.

Practical Implications and Solvent Selection Strategies

The solubility of N-BOC-DL-phenylglycine has direct consequences for its use in various chemical transformations.

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), high solubility in the coupling solvent (typically DMF) is crucial to ensure efficient delivery of the activated amino acid to the growing peptide chain on the solid support.[2] Poor solubility can lead to incomplete coupling reactions and the formation of deletion sequences.

-

Purification: The differential solubility of N-BOC-DL-phenylglycine in various solvents is exploited during purification. For instance, after a reaction, the product might be precipitated by adding a non-solvent (an "anti-solvent") in which it is insoluble, while impurities remain in solution.

-

Crystallization: The choice of solvent system is critical for obtaining crystalline material with high purity and a desirable morphology. This often involves dissolving the compound in a good solvent and then slowly adding a poor solvent to induce crystallization.

The relationship between solvent choice and reaction outcome can be visualized as follows:

Caption: Impact of solvent selection on experimental outcomes.

Conclusion

N-BOC-DL-phenylglycine is a cornerstone of modern synthetic chemistry, and a thorough understanding of its solubility is paramount for its effective utilization. This guide has provided a comprehensive overview of the physicochemical factors governing its solubility, a qualitative profile in common organic solvents, and a detailed, practical protocol for its quantitative determination. By applying the principles and methodologies outlined herein, researchers can make informed decisions regarding solvent selection, thereby enhancing the efficiency, reproducibility, and success of their synthetic endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: Boc-DL-Phg-OH in Medicinal Chemistry.

- BenchChem. (2025). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.

- Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 28A, 136-139.

Sources

A Senior Application Scientist's Guide to the Physical Properties and Handling of Boc-Phg-OH

Introduction: The Critical Role of Reagent Integrity in Peptide Synthesis

N-(tert-butoxycarbonyl)-L-phenylglycine, commonly abbreviated as Boc-Phg-OH, is a non-proteinogenic amino acid derivative indispensable for modern pharmaceutical research and peptide synthesis.[1][][3] Its utility as a chiral building block and a component in the synthesis of bioactive peptides, enzyme inhibitors, and complex natural products like vancomycin analogues is well-documented.[3] The Boc (tert-butyloxycarbonyl) protecting group provides crucial stability under various coupling conditions while allowing for facile removal under mild acidic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[][]

However, the successful incorporation of Boc-Phg-OH into a synthetic workflow is fundamentally dependent on the integrity of the starting material. Physical and chemical degradation of this reagent can lead to failed couplings, impure products, and significant delays in research timelines. This guide provides an in-depth analysis of the physical appearance and optimal storage conditions for Boc-Phg-OH, moving beyond catalog data to offer field-proven insights that ensure the long-term stability and reliability of this critical reagent.

Section 1: Physicochemical Identity

A precise understanding of a reagent begins with its fundamental properties. The following table summarizes the key identifiers for Boc-Phg-OH, ensuring accurate tracking and documentation in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylacetic acid | [] |

| Common Synonyms | Boc-L-phenylglycine, Boc-L-α-phenylglycine, N-Boc-L-phenylglycine | [5][6] |

| CAS Number | 2900-27-8 | [5][7][8] |

| Molecular Formula | C₁₃H₁₇NO₄ | [1][8] |

| Molecular Weight | 251.28 g/mol | [7][8] |

Section 2: Physical Appearance: From Crystalline Solid to Amorphous States

While often described simply as a white powder, the physical state of Boc-Phg-OH can be more nuanced. Understanding these variations is key to assessing quality and handling the compound effectively.

The Ideal and Observed States

In its purest, most stable form, Boc-Phg-OH is a white to off-white crystalline solid or powder.[1][5][9][10] This state is preferred for its ease of handling, weighing, and dissolution. However, researchers may encounter batches that are amorphous, waxy, or even oily, particularly if the compound has been exposed to suboptimal conditions or is of lower purity.[11] A notable patent has highlighted that some Boc-amino acids, including N-Boc-L-phenylglycine, can be challenging to store long-term as they may solidify from an oily state, complicating their use in industrial production.[11]

The melting point is a key indicator of purity. While slight variations exist across suppliers, a commonly cited range is 88-91 °C .[][6][7][8][9][10] A broader melting range or a melting point significantly below this can indicate the presence of impurities or residual solvents.

Data Summary: Physical Properties

The following table provides a consolidated view of the key physical properties of Boc-Phg-OH.

| Property | Description | Source(s) |

| Appearance | White to off-white crystalline powder/solid | [1][5][9][10] |

| Melting Point | 88-91 °C (typical range) | [][6][7][8][9] |

| Water Solubility | Insoluble | [8] |

| Organic Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [12] |

Section 3: Optimal Storage and Handling Protocols

The chemical stability of Boc-Phg-OH hinges on mitigating two primary risks: hydrolysis of the Boc group and absorption of atmospheric moisture, which can alter its physical state. The following conditions are mandated to preserve its integrity.

Core Principles of Stability

The central goal of any storage protocol is to maintain the compound in a dry, cool, and inert environment. The tert-butoxycarbonyl group is stable to many conditions but is inherently labile to acid.[] While this is advantageous for its removal during synthesis, prolonged exposure to even trace amounts of moisture can facilitate slow hydrolysis, compromising the reagent's purity.

Recommended Storage Conditions

There is a consensus in technical data sheets that Boc-Phg-OH requires controlled storage, though the specific temperature may vary. For maximal long-term stability, refrigeration at 2-8°C under dry conditions is the authoritative recommendation .[5][8] While some sources indicate room temperature storage is acceptable, this should be considered for short-term use only and in environments with controlled low humidity.[1][][9]

The directive to keep the compound "sealed in dry" is critical.[5][8][13] This necessitates the use of high-quality, airtight containers and storage within a desiccator containing an active desiccant (e.g., silica gel). For ultimate protection, especially for a primary reference stock, flushing the container with an inert gas like argon or nitrogen before sealing will displace moisture and oxygen, providing the most secure storage environment.

Caption: Factors influencing the stability of Boc-Phg-OH and corresponding protective measures.

Section 4: Self-Validating Protocol for Handling and Aliquoting

To prevent the degradation of the main reagent stock, a systematic handling protocol is essential. Following these steps ensures that the integrity of the compound is validated with each use.

Objective: To access and weigh Boc-Phg-OH for experimental use without compromising the entire stock.

Methodology:

-

Equilibration: Before opening, remove the sealed container from the refrigerator (or freezer) and allow it to warm to ambient room temperature for at least 30-60 minutes. This is a critical, non-negotiable step to prevent atmospheric moisture from condensing onto the cold powder upon opening.

-

Controlled Environment: If available, perform all manipulations in a glove box with a dry, inert atmosphere. If not, work quickly in a well-ventilated fume hood with low ambient humidity.

-

Dispensing: Use only clean, dry spatulas and weighing instruments. Never return unused material to the stock container. This prevents cross-contamination.

-

Aliquoting Strategy: For frequently used reagents, it is best practice to create smaller, single-use aliquots from the main stock. This minimizes the number of times the primary container is opened, drastically reducing the cumulative exposure to moisture and air.

-

Resealing: After dispensing the required amount, securely reseal the primary container. If the container seal is compromised, use high-quality paraffin film to create an airtight seal before returning it to storage.

-

Documentation: Log the date the container was opened on the label. This provides a clear history of the reagent's handling.

By adhering to this protocol, a researcher ensures that the Boc-Phg-OH used in any given experiment is of the highest possible quality, thereby making the experimental outcome a true reflection of the scientific hypothesis rather than a result of reagent artifact.

Conclusion

Boc-Phg-OH is a robust and highly valuable reagent in drug discovery and peptide chemistry. Its physical form as a white crystalline solid is indicative of high purity, though researchers should be aware of potential amorphous or oily states. The long-term chemical and physical integrity of Boc-Phg-OH is unequivocally dependent on stringent storage protocols. By implementing a storage strategy centered on cold (2-8°C), dry, and, ideally, inert conditions, and by adhering to meticulous handling procedures, scientists can ensure the reliability and consistency of this compound, safeguarding the validity and success of their synthetic endeavors.

References

- Boc-Phg-OH = 99.0 T 2900-27-8 - Sigma-Aldrich. Sigma-Aldrich.

- Boc-Phg-OH = 99.0 T 2900-27-8 - Sigma-Aldrich. Sigma-Aldrich.

- Boc-Phg-OH - Advanced ChemTech. Advanced ChemTech.

- N-Boc-L-phenylglycine - ChemBK. ChemBK.

- Boc-L-Phg-OH - ChemBK. ChemBK.

- 2900-27-8, BOC-D-PHG-OH Formula - ECHEMI. ECHEMI.

- boc-L-alpha-phenylglycine CAS# 2900-27-8 - ChemNet Mall. ChemNet.

- Boc-L-phenylglycine - Chem-Impex.

- BOC-D-PHG-OH | 2900-27-8 - ChemicalBook. ChemicalBook.

- Boc-L-phenylglycine - (CAS 2900-27-8) - Amino Acids. BOC Sciences.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- BOC-D-PHG-OH - Safety D

- N-Boc-D-phenylglycine | 33125-05-2 | FB39266 - Biosynth. Biosynth.

- Boc-D-Phg-OH Novabiochem 33125-05-2 - Sigma-Aldrich. Sigma-Aldrich.

- Boc-DL-Phg-OH | 3601-66-9 - Sigma-Aldrich. Sigma-Aldrich.

- 2900-27-8|Boc-Phg-OH|BLD Pharm. BLD Pharm.

- CN112661672A - Crystallization method of Boc-amino acid - Google Patents.

- BOC-amino acids (tert-butyloxycarbonyl-protected) - BOC Sciences. BOC Sciences.

- Application Notes and Protocols: Boc-DL-Phg-OH in Medicinal Chemistry - Benchchem. BenchChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. boc-L-alpha-phenylglycine CAS# 2900-27-8 [gmall.chemnet.com]

- 7. Boc-Phg-OH = 99.0 T 2900-27-8 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. BOC-D-PHG-OH - Safety Data Sheet [chemicalbook.com]

- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 12. BOC-D-PHG-OH | 2900-27-8 [chemicalbook.com]

- 13. 2900-27-8|Boc-Phg-OH|BLD Pharm [bldpharm.com]

N-Boc-L-Phenylglycine (CAS: 2900-27-8): A Comprehensive Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of N-Boc-L-phenylglycine (CAS No. 2900-27-8), a non-proteinogenic amino acid derivative of critical importance in modern pharmaceutical and peptide chemistry. As a chiral building block, its unique structural feature—a phenyl group directly attached to the α-carbon—offers chemists a powerful tool to modulate the conformational properties, biological activity, and metabolic stability of peptides and peptidomimetics. This document delves into the core physicochemical properties, robust synthesis and purification protocols, key applications in drug discovery, and rigorous analytical methodologies for the quality control of N-Boc-L-phenylglycine, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Physicochemical Properties

N-Boc-L-phenylglycine, systematically named (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylacetic acid, is a cornerstone reagent for introducing the L-phenylglycyl moiety in a protected form, amenable to standard peptide synthesis strategies.[1][]

| Property | Value | Reference(s) |

| CAS Number | 2900-27-8 | [3][4] |

| Molecular Formula | C₁₃H₁₇NO₄ | [5][6] |

| Molecular Weight | 251.28 g/mol | [][5] |

| Appearance | White to off-white solid/powder | [1][5] |

| Melting Point | 88-91 °C | [7] |

| Optical Rotation ([α]²⁰/D) | +144±2° (c=1, ethanol) | [5][7] |

| Solubility | Soluble in organic solvents (e.g., DMF, DCM, Ethanol); Insoluble in water | [1] |

| Synonyms | Boc-Phg-OH, N-(tert-Butoxycarbonyl)-L-phenylglycine, (S)-Boc-2-aminophenylacetic acid | [][8] |

Synthesis and Purification: A Protocol for High-Purity Material

The most reliable and widely adopted method for preparing N-Boc-L-phenylglycine is the reaction of L-phenylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction proceeds via a nucleophilic attack of the amino group on the Boc anhydride, forming a stable carbamate. The causality behind this choice of reagent lies in its high reactivity under mild conditions and the benign nature of its byproducts (tert-butanol and CO₂), which simplifies purification.

Caption: General synthesis workflow for N-Boc-L-phenylglycine.

Experimental Protocol: Synthesis of N-Boc-L-phenylglycine

This self-validating protocol is designed to yield high-purity N-Boc-L-phenylglycine.

-

Dissolution: Dissolve L-phenylglycine (1 equivalent) in a 1:1 (v/v) mixture of dioxane and 1M aqueous sodium hydroxide (NaOH). Ensure complete dissolution by stirring.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction and prevent the hydrolysis of the Boc anhydride.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise to the cooled solution while maintaining vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the complete consumption of the starting amino acid.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Purification - Wash: Wash the remaining aqueous residue with ethyl acetate (2 x volume) to remove any unreacted (Boc)₂O and the t-butanol byproduct.

-

Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M hydrochloric acid (HCl). The product will precipitate as a white solid. Extract the product into ethyl acetate (3 x volume).

-

Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product as a white solid.

Purification Protocol: Recrystallization

For applications requiring the highest purity, recrystallization is recommended.

-

Dissolve the crude N-Boc-L-phenylglycine in a minimal amount of hot ethyl acetate.

-

Slowly add n-hexane until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate complete crystallization.

-

Collect the crystals by vacuum filtration, wash with cold n-hexane, and dry under vacuum.

Applications in Drug Discovery and Development

N-Boc-L-phenylglycine is not merely a protected amino acid; it is a strategic component in the design of novel therapeutics. Its rigid phenyl side chain imparts conformational constraints on peptide backbones, a feature expertly exploited to enhance receptor affinity, improve enzymatic stability, and fine-tune pharmacological profiles.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Boc-L-phenylglycine is in Boc-chemistry SPPS. The Boc group provides robust protection of the α-amino group, which is stable to the basic conditions used for coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA) for the next coupling cycle.

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Chiral Auxiliary and Medicinal Chemistry Building Block

Beyond peptides, the stereochemically defined structure of N-Boc-L-phenylglycine makes it an invaluable chiral building block in asymmetric synthesis.[9] It is a key component in the total synthesis of complex natural products and their analogues, such as the glycopeptide antibiotic vancomycin. Its incorporation is a strategy to introduce specific stereochemistry and aromatic interactions crucial for biological activity.

Analytical Quality Control

Ensuring the purity and identity of N-Boc-L-phenylglycine is paramount for reproducible and reliable downstream applications. A multi-technique approach provides a self-validating system of quality control.

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of N-Boc-L-phenylglycine. A reverse-phase method is typically employed.

| HPLC Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and separation. |

| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Standard reverse-phase solvents; TFA acts as an ion-pairing agent to improve peak shape. |

| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures elution of the main compound and any potential impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 220 nm and 254 nm | 220 nm for the peptide bond and 254 nm for the aromatic phenyl ring. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Sample Prep | 1 mg/mL in mobile phase | Ensures complete dissolution and compatibility with the system. |

Purity is calculated based on the area percentage of the main peak. A purity of >98% is typically required for synthesis applications.[5]

Structural and Identity Verification

¹H NMR confirms the chemical structure of the molecule. A certificate of analysis for a commercial batch confirms the spectrum is consistent with the structure.[5] The expected signals are:

-

~7.3-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.

-

~5.3 ppm (d, 1H): The α-proton (CH).

-

~5.1 ppm (d, 1H): The N-H proton of the carbamate.

-

~1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

-

~12.5 ppm (br s, 1H): The acidic proton of the carboxylic acid (may be broad or exchange with solvent).

FT-IR is used to identify the key functional groups present in the molecule.

-

~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with the N-H stretch.

-

~2980-2850 cm⁻¹: C-H stretches of the alkyl groups (tert-butyl).

-

~1715 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

-

~1690 cm⁻¹ (strong, sharp): C=O stretch of the Boc-carbamate group.

-

~1500-1400 cm⁻¹: C=C stretches of the aromatic ring.

-

~1160 cm⁻¹ (strong): C-O stretch associated with the Boc group.

Mass spectrometry confirms the molecular weight of the compound. For N-Boc-L-phenylglycine (C₁₃H₁₇NO₄), the expected monoisotopic mass is 251.12 Da. Electrospray ionization (ESI) in negative mode would typically show a prominent ion at m/z 250.11 [M-H]⁻.

Conclusion

N-Boc-L-phenylglycine (CAS: 2900-27-8) is an indispensable tool in the arsenal of the modern medicinal and peptide chemist. Its well-defined stereochemistry, coupled with the robust and versatile Boc protecting group, provides a reliable and strategic entry point for incorporating phenylglycine residues into complex molecular architectures. The detailed protocols and analytical methodologies outlined in this guide serve as a validated framework for the synthesis, purification, and quality assessment of this crucial building block, empowering researchers to advance the frontiers of drug discovery and development with confidence and precision.

References

-

PubChem. (2S)-2-(((tert-butoxy)carbonyl)amino)-2-phenylacetic acid. National Center for Biotechnology Information. [Link]

-

Aapptec Peptides. Boc-Phg-OH, N-Boc-L-phenylglycine; CAS 2900-27-8. [Link]

-

Journal of Organic Chemistry. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. [Link]

-

PubMed. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. [Link]

-

Acmec Biochemical. 2900-27-8[Boc-Phg-OH]. [Link]

-

ResearchGate. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. [Link]

-

University of California, Los Angeles. IR Absorption Table. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). [Link]

Sources

- 1. CAS 2900-27-8: boc-L-alpha-phenylglycine | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Boc-L-Phg-OH | 2900-27-8 | FB39267 | Biosynth [biosynth.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. peptide.com [peptide.com]

- 7. Boc-Phg-OH = 99.0 T 2900-27-8 [sigmaaldrich.com]

- 8. N-(tert-Butoxycarbonyl)-L-2-phenylglycine | 2900-27-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. pubs.acs.org [pubs.acs.org]

The Sentinel of Synthesis: A Technical Guide to N-Terminal Boc Protection

For researchers, scientists, and drug development professionals navigating the intricate world of organic synthesis, particularly in the realm of peptide chemistry, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group stands as a venerable and widely employed sentinel for the N-terminal amine. Its robustness under a variety of conditions, coupled with its facile and selective removal, has cemented its role as a cornerstone of modern synthetic strategies. This guide provides an in-depth exploration of the core principles of N-terminal Boc protection, moving beyond simple protocols to elucidate the underlying chemical logic and empower chemists to make informed, field-proven decisions.

The Strategic Imperative for Amine Protection: Why Boc?

In the multi-step construction of complex molecules like peptides, the amine functional group presents a significant challenge. Its inherent nucleophilicity and basicity can lead to a host of undesired side reactions, compromising yield and purity. The ideal protecting group must act as a temporary shield, rendering the amine unreactive to specific reagents and conditions, yet be readily and cleanly removable without affecting other sensitive functionalities within the molecule.

The Boc group, a carbamate derivative, excels in this role due to a key set of characteristics:

-

Stability: Boc-protected amines are stable to most bases, nucleophiles, and reductive conditions, such as catalytic hydrogenation used to cleave other protecting groups like the benzyloxycarbonyl (Cbz) group.[1][2]

-

Acid Lability: The defining feature of the Boc group is its susceptibility to cleavage under moderately acidic conditions, a property that forms the basis of its widespread use.[3][4]

-

Orthogonality: This stability profile allows for an "orthogonal" protection strategy, where different classes of protecting groups can be selectively removed in any order.[5][6] For instance, the base-labile fluorenylmethyloxycarbonyl (Fmoc) group can be removed without affecting an acid-labile Boc group, a cornerstone of modern solid-phase peptide synthesis (SPPS).[6][7]

The Chemistry of Installation: Securing the N-Terminus

The introduction of the Boc group is most commonly achieved through the reaction of a primary or secondary amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[7][8]

The Reaction Mechanism

The protection reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[1] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts tert-butanol and carbon dioxide.[1][9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 8. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

An In-depth Technical Guide to the Structural and Conformational Analysis of N-BOC-N-Phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-BOC-N-Phenylglycine in Modern Chemistry

This compound is a non-proteinogenic amino acid derivative that has become an invaluable tool in the realms of medicinal chemistry, peptide synthesis, and drug discovery.[1] Its structure, which marries a phenyl group directly to the alpha-carbon with a tert-butyloxycarbonyl (BOC) protecting group on the nitrogen, imparts unique steric and electronic properties.[1][2] This guide provides a comprehensive analysis of the structural and conformational characteristics of this compound, offering insights into the experimental and computational methodologies used to elucidate its three-dimensional nature. Understanding these features is paramount for its effective application as a chiral building block and in the design of novel therapeutics.[1]

Part 1: Molecular Structure and Synthesis

The foundational aspect of this compound's utility lies in its molecular architecture. The BOC group provides a stable, yet readily cleavable, protection for the amino functionality, a critical feature in controlled, stepwise peptide synthesis.[1] The phenyl group, in turn, introduces aromaticity and steric bulk, which can influence the conformational preferences of peptides and peptidomimetics into which it is incorporated.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of N-phenylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This straightforward procedure allows for the efficient protection of the secondary amine.[1]

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve N-phenylglycine in a suitable solvent mixture, such as aqueous dioxane or tetrahydrofuran (THF), containing a base like sodium hydroxide or triethylamine.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.

-

Reaction: Allow the reaction to proceed for several hours until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically concentrated to remove the organic solvent. The aqueous residue is then washed with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted (Boc)₂O.

-

Acidification and Extraction: The aqueous layer is cooled and acidified to a pH of 2-3 with a suitable acid, such as 1M HCl. This protonates the carboxylic acid, causing the this compound to precipitate or become extractable into an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Diagram of the Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Part 2: Structural Analysis

A definitive understanding of a molecule's bioactivity and chemical reactivity begins with a precise knowledge of its three-dimensional structure. While X-ray crystallography is the gold standard for determining solid-state structure, a publicly available crystal structure for this compound was not identified in the performed searches. However, based on known values for similar molecules, we can predict the key structural parameters.

Table 1: Predicted Structural Parameters for this compound

| Feature | Bond/Angle | Predicted Value | Justification |

| Carbamate Group | C=O (carbamate) | ~1.22 Å | Typical double bond length for a carbonyl in a carbamate. |

| C-N (amide) | ~1.35 Å | Partial double bond character due to resonance. | |

| O-C (ester) | ~1.34 Å | Standard bond length for an ester oxygen attached to a carbonyl. | |

| N-Cα | ~1.47 Å | Standard single bond length between nitrogen and an sp³-hybridized carbon. | |

| Carboxylic Acid | C=O (acid) | ~1.21 Å | Typical double bond length for a carboxylic acid carbonyl. |

| C-O (hydroxyl) | ~1.36 Å | Standard single bond length for the hydroxyl group in a carboxylic acid. | |

| Cα-C (acid) | ~1.53 Å | Standard single bond length between two sp³-hybridized carbons. | |

| Torsional Angles | ω (Cα-N-C=O) | ~180° or ~0° | The amide bond can exist in trans or cis conformations, with trans generally being more stable. |

| φ (C-N-Cα-C) | Variable | Defines the rotation around the N-Cα bond. | |

| ψ (N-Cα-C-O) | Variable | Defines the rotation around the Cα-C bond. |

Part 3: Conformational Analysis

The biological activity of a molecule is often dictated by its preferred three-dimensional shape, or conformation, in solution. For this compound, rotation around several single bonds allows it to adopt a multitude of conformations. The key rotatable bonds include the N-Cα, Cα-C, and the bonds within the BOC group and between the nitrogen and the phenyl ring.

Factors Influencing Conformation

-

Steric Hindrance: The bulky tert-butyl group of the BOC moiety and the phenyl ring create significant steric hindrance, which restricts the rotational freedom around adjacent bonds and disfavors conformations where these groups are in close proximity.

-

Electronic Effects: The delocalized π-system of the phenyl ring and the amide resonance of the carbamate group influence the electron distribution and can affect conformational preferences.

-

Intramolecular Hydrogen Bonding: Although less likely in this compound itself due to the N-substitution, in derivatives or under certain conditions, hydrogen bonding can play a role in stabilizing specific conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[3] For this compound, both 1D and 2D NMR experiments can provide valuable insights.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| tert-butyl | ~1.4 - 1.6 | ~28 (CH₃), ~80 (quaternary C) | A characteristic singlet in the ¹H spectrum integrating to 9 protons. |

| Cα-H | ~5.0 - 5.5 | ~55 - 60 | The chemical shift is influenced by the adjacent N and C=O groups. |

| Phenyl-H | ~7.2 - 7.5 | ~125 - 140 | A complex multiplet in the aromatic region of the ¹H spectrum. |

| Carboxylic Acid-OH | Variable (broad singlet) | ~170 - 175 | The proton signal is often broad and its chemical shift is concentration and solvent dependent. |

| Carbamate C=O | - | ~155 - 160 | The carbonyl carbon of the BOC group. |

Advanced NMR Techniques for Conformation Elucidation:

-

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space interactions between protons that are close to each other (< 5 Å). The presence of cross-peaks between the tert-butyl protons and specific protons on the phenyl ring or the Cα-H would provide direct evidence for their spatial proximity and help to define the preferred conformation.

-

Coupling Constants (J-coupling): The magnitude of the coupling constant between vicinal protons (³J) is related to the dihedral angle between them, as described by the Karplus equation. While this compound lacks many such couplings, this technique is crucial for analyzing peptide derivatives.

Computational Modeling

In the absence of extensive experimental data, computational modeling provides a powerful means to explore the conformational landscape of this compound.

Workflow for Computational Conformational Analysis:

-

Structure Building: A 3D model of this compound is constructed using molecular modeling software.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the key dihedral angles (φ, ψ, and others).

-

Energy Minimization: Each generated conformer is subjected to geometry optimization and energy minimization using methods like Density Functional Theory (DFT) to find the nearest local energy minimum.

-

Analysis of Low-Energy Conformers: The energies of the optimized conformers are compared to identify the most stable structures. The geometric parameters of these low-energy conformers can then be analyzed.

Diagram of Computational Conformational Analysis Workflow

Caption: A typical workflow for the computational analysis of molecular conformation.

Part 4: Applications in Chiral Analysis

A notable application of BOC-phenylglycine is as a chiral derivatizing agent for determining the absolute configuration of primary amines using ¹H NMR spectroscopy.[4][5] The principle involves reacting the chiral amine with both (R)- and (S)-BOC-phenylglycine to form a pair of diastereomeric amides. The different spatial arrangements of the substituents in the diastereomers lead to distinct chemical shifts for the protons near the chiral center. By comparing the ¹H NMR spectra of the two diastereomers, the absolute configuration of the amine can be assigned based on empirical models that correlate the observed chemical shift differences (Δδ) with the spatial orientation of the substituents.[4][5]

Diagram of Chiral Amine Resolution using BOC-Phenylglycine

Caption: Workflow for using BOC-phenylglycine as a chiral derivatizing agent.

Conclusion

This compound is a molecule of significant interest due to its widespread use in synthetic and medicinal chemistry. While a definitive crystal structure remains to be publicly reported, a comprehensive understanding of its structural and conformational properties can be achieved through a combination of spectroscopic techniques, particularly advanced NMR methods, and computational modeling. The insights gained from such analyses are crucial for rationally designing its incorporation into peptides and peptidomimetics to achieve desired biological activities and for its application in stereochemical analysis.

References

-

Riego, J. et al. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. [Link]

-

ChemBK. N-Boc-L-phenylglycine. [Link]

-

Aapptec Peptides. Boc-Phg-OH, N-Boc-L-phenylglycine; CAS 2900-27-8. [Link]

-

Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

Semantic Scholar. ENANTIOSELECTIVE SYNTHESIS OF N-BOC-1-NAPHTHYLGLYCINE. [Link]

-

Royal Society of Chemistry. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. [Link]

-

Automated Topology Builder. n-boc-glycine. [Link]

-

PubMed. Conformational analysis of carboxyphenylglycine (CPG) derivatives: insight into bioactive and bioselective conformations of group-I mGluRs antagonists. [Link]

-

MDPI. Computational Study on the Conformational Preferences of Neutral, Protonated and Deprotonated Glycine Dimers. [Link]

-

PubMed. Conformational study of jet-cooled L-phenylglycine. [Link]

-

PubMed Central. Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data. [Link]

-

National Institutes of Health. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. [Link]

-

Nowick, J. S. Standard practices for X-ray crystallographic structure determination in the Nowick laboratory. [Link]

-

PrepChem.com. Preparation of N-Phenylglycine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 3. auremn.org.br [auremn.org.br]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Biological significance of phenylglycine-type amino acids

An In-Depth Technical Guide to the Biological Significance of Phenylglycine-Type Amino Acids

Abstract

Phenylglycine and its hydroxylated analogues represent a unique class of non-proteinogenic α-amino acids, distinguished by the direct attachment of an aromatic ring to the α-carbon. This structural feature imparts significant conformational constraints and properties that have been exploited by both nature and science. Found within the core structures of potent glycopeptide and streptogramin antibiotics, these amino acids are crucial for the bioactivity of numerous natural products. Their biosynthesis proceeds through specialized enzymatic pathways, distinct from those of their proteinogenic counterparts. In synthetic chemistry, phenylglycine derivatives have become indispensable as chiral auxiliaries, enabling highly stereoselective transformations, most notably in the asymmetric Strecker synthesis of other α-amino acids and the construction of β-lactam rings. Furthermore, phenylglycine serves as a critical precursor for blockbuster semi-synthetic antibiotics like ampicillin and is a key component in modern therapeutics, including the anti-cancer agent Taxol. This guide provides a comprehensive overview of the structural, biological, and synthetic significance of phenylglycine-type amino acids for researchers, scientists, and professionals in drug development.

The Unique Structural Identity of Phenylglycine

Unlike the 20 common proteinogenic amino acids, phenylglycine (Phg) and its derivatives, such as 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), are classified as non-proteinogenic amino acids.[1][2] Their defining structural characteristic is the direct covalent bond between the aromatic side chain and the α-carbon of the amino acid backbone.[2] This is in stark contrast to proteinogenic aromatic amino acids like phenylalanine and tyrosine, which possess a flexible β-methylene (-CH2-) spacer.[2]

This seemingly subtle difference has profound stereochemical consequences. The absence of the methylene spacer significantly restricts the rotational freedom (the chi (χ) angle) of the bulky phenyl group.[2] This inherent rigidity influences the local peptide conformation, pre-organizing the backbone and impacting intermolecular interactions, a feature that is critical to the biological activity of the natural products in which they are found.[2]

Phenylglycine in Nature's Arsenal: A Survey of Natural Products

Phenylglycine-type amino acids are integral components of a wide array of biologically active peptide natural products, particularly those produced by actinomycetes.[1][2] Their incorporation is not incidental; it is often essential for the specific three-dimensional structure required for bioactivity.

Key Examples:

-

Glycopeptide Antibiotics (GPAs): This class, which includes the "last-resort" antibiotic vancomycin, relies heavily on Hpg and Dpg residues.[2][3] The heptapeptide backbone of these antibiotics is cross-linked through the aromatic side chains of these amino acids, forming a rigid, cup-shaped structure.[2] This pre-organized cavity is crucial for binding to the Lys-D-Ala-D-Ala terminus of bacterial cell wall precursors, thereby inhibiting peptidoglycan synthesis.

-

Streptogramin Antibiotics: Phenylglycine is a constituent of antibiotics like pristinamycin I and virginiamycin S.[2][4] These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

-

β-Lactam Antibiotics: The nocardicin family of monocyclic β-lactam antibiotics contains Hpg residues.[2]

The importance of these residues is highlighted by alanine scanning experiments, where replacing a phenylglycine-type amino acid with alanine leads to a dramatic decrease in antimicrobial activity, demonstrating their direct contribution to the molecule's function.[2]

| Natural Product Class | Phenylglycine-Type Residue | Example(s) | Biological Activity |

| Glycopeptide Antibiotics | Hpg, Dpg | Vancomycin, Balhimycin | Inhibition of bacterial cell wall synthesis[2][3] |

| Streptogramins | Phg | Pristinamycin I, Virginiamycin S | Inhibition of bacterial protein synthesis[2][4] |

| β-Lactams | Hpg | Nocardicin A | Inhibition of bacterial cell wall synthesis[2] |

| Cyclic Peptides | D-Hpg, D-Dpg | Feglymycin | Antiviral, Antibacterial[2] |

The Biosynthetic Blueprint: How Organisms Forge Phenylglycine